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Compound of Interest

Compound Name: 3-Aminocyclohexanone

Cat. No.: B126829 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 3-Aminocyclohexanone

This guide provides a detailed overview of the spectroscopic data for 3-aminocyclohexanone,

a versatile bifunctional synthetic intermediate. Due to the compound's reactivity,

comprehensive spectroscopic data for the free base is not readily consolidated in published

literature. Often, data is presented for its more stable hydrochloride salt or for N-protected

derivatives. This document compiles available data and provides general experimental

protocols for obtaining the spectra.

Mass Spectrometry (MS)
Mass spectrometry of 3-aminocyclohexanone would be expected to show a molecular ion

peak corresponding to its molecular weight. The hydrochloride salt is also a common form for

analysis.

Table 1: Mass Spectrometry Data for 3-Aminocyclohexanone
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Parameter Value Notes

Molecular Formula C₆H₁₁NO

Molecular Weight 113.16 g/mol [1][2]

Expected [M+H]⁺ m/z 114.1
For the free base in positive

ion mode ESI-MS.

Fragmentation
Loss of NH₂ or CO groups can

be anticipated.[3]

Experimental Protocol: Electrospray Ionization Mass
Spectrometry (ESI-MS)

Sample Preparation: A dilute solution of 3-aminocyclohexanone (or its hydrochloride salt) is

prepared in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to

facilitate protonation.

Instrumentation: A mass spectrometer equipped with an electrospray ionization source is

used.

Analysis: The sample solution is infused into the ESI source at a constant flow rate. A high

voltage is applied to the capillary tip, generating a fine spray of charged droplets. As the

solvent evaporates, ions (such as [M+H]⁺) are released and enter the mass analyzer.

Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured. The instrument is

typically scanned over a mass range appropriate for the expected molecular weight (e.g.,

m/z 50-300).

Infrared (IR) Spectroscopy
The IR spectrum of 3-aminocyclohexanone is characterized by absorption bands

corresponding to its primary amine and ketone functional groups.

Table 2: Infrared Spectroscopy Data for 3-Aminocyclohexanone
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Functional Group
Expected Absorption Range

(cm⁻¹)
Notes

N-H stretch (amine)
3300-3500 (two bands for

primary amine)

Broad due to hydrogen

bonding.

C-H stretch (alkane) 2850-3000

C=O stretch (ketone) ~1715

A strong, sharp peak is

characteristic of a six-

membered ring ketone.[4]

N-H bend (amine) 1590-1650

C-N stretch (amine) 1020-1250

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR Spectroscopy

Sample Preparation: A small amount of solid or liquid 3-aminocyclohexanone is placed

directly onto the ATR crystal (e.g., diamond or germanium).

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR

accessory.

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

Sample Spectrum: The sample is brought into firm contact with the crystal, and the IR

spectrum is recorded. The evanescent wave from the ATR crystal penetrates the sample,

and the absorbed radiation is detected.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

3-aminocyclohexanone. The chemical shifts will be influenced by the electron-withdrawing
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effects of the ketone and the amine group. Data for the hydrochloride salt is more commonly

cited.

¹H NMR Spectroscopy
Table 3: Predicted ¹H NMR Data for 3-Aminocyclohexanone

Proton
Predicted Chemical

Shift (ppm)
Multiplicity Integration

H3 ~3.0-3.5 m 1H

H2, H4, H5, H6 ~1.5-2.8 m 8H

NH₂ Variable (broad) s 2H

Note: These are estimated values. Actual spectra may vary based on solvent and

concentration. The protons on the ring form complex splitting patterns due to diastereotopicity

and coupling between adjacent protons.

¹³C NMR Spectroscopy
Table 4: Predicted ¹³C NMR Data for 3-Aminocyclohexanone

Carbon Predicted Chemical Shift (ppm)

C1 (C=O) ~208-212

C3 (CH-NH₂) ~50-55

C2, C4, C5, C6 (CH₂) ~25-45

Note: These are estimated values. The presence of the amino group and ketone will influence

the chemical shifts of the ring carbons.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of 3-aminocyclohexanone (or its

hydrochloride salt) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an
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NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be

added.

Instrumentation: A high-field nuclear magnetic resonance spectrometer (e.g., 300, 400, or

500 MHz).

Data Acquisition for ¹H NMR: The spectrometer is tuned to the proton frequency. A series of

radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID)

is recorded. Standard parameters for acquisition time, relaxation delay, and number of scans

are used.

Data Acquisition for ¹³C NMR: The spectrometer is tuned to the carbon frequency. Due to the

low natural abundance of ¹³C, a larger number of scans is typically required. Proton

decoupling is commonly used to simplify the spectrum and improve signal-to-noise.

Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The

spectrum is then phased, baseline corrected, and referenced to the solvent or TMS peak.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like 3-aminocyclohexanone.
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Caption: Workflow for Spectroscopic Analysis of 3-Aminocyclohexanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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